2-[3-(4-METHOXYPHENYL)-4,9-DIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID
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Overview
Description
2-[3-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a synthetic organic compound belonging to the class of furocoumarins Furocoumarins are known for their significant biological activities and are widely present in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid involves a multicomponent condensation reaction. The starting materials include 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps:
Initial Interaction: The starting materials are mixed in acetonitrile (MeCN) and allowed to react.
Formation of Furylacetic Acid Moiety: The intermediate product is then treated in acidic media to form the final compound.
The overall yield of the reaction is approximately 74% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the multicomponent reaction described above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a photosensitizer in photodynamic therapy.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in photodynamic therapy for treating certain skin diseases and cancers .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A well-known furocoumarin used in PUVA therapy.
Bergapten: Another furocoumarin with similar photosensitizing properties.
Xanthotoxin: Known for its use in treating skin disorders.
Uniqueness
2-[3-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is unique due to its specific structural modifications, such as the methoxyphenyl and dimethyl groups, which may enhance its biological activity and specificity compared to other furocoumarins.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-11-8-17-20(12(2)15(9-18(23)24)22(25)28-17)21-19(11)16(10-27-21)13-4-6-14(26-3)7-5-13/h4-8,10H,9H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIRLYLDAQMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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